

# Spectroscopic Profile of Benzenesulfonic Acid and 2,2'-Iminodiethanol: A Technical Guide

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## Compound of Interest

Compound Name: *Einecs 299-589-7*

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## Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for benzenesulfonic acid and 2,2'-iminodiethanol. Despite extensive searches, no specific experimental spectroscopic data for the compound formed by benzenesulfonic acid and 2,2'-iminodiethanol was found. Therefore, this document presents the detailed spectroscopic characteristics of the individual components to serve as a foundational reference. The guide includes tabulated summaries of quantitative data, detailed experimental protocols for key spectroscopic techniques, and a generalized workflow for spectroscopic analysis.

## Introduction

Benzenesulfonic acid is a strong organic acid widely used as a catalyst and intermediate in chemical synthesis. 2,2'-Iminodiethanol, commonly known as diethanolamine, is a versatile organic compound employed in a variety of industrial applications, including as a surfactant and a corrosion inhibitor. The salt formed by these two compounds is of interest for its potential properties. This guide aims to provide a centralized resource of their spectroscopic data.

## Spectroscopic Data

### Benzenesulfonic Acid

Chemical Structure:

Molecular Formula:  $C_6H_6O_3S$

Molecular Weight: 158.18 g/mol [1]

#### $^1H$ NMR Data

Chemical Shift (ppm)	Multiplicity	Assignment	Reference
Predicted	Aromatic Protons	[2]	

#### $^{13}C$ NMR Data

A  $^{13}C$  NMR spectrum is available on SpectraBase, though specific peak assignments are not detailed in the readily accessible data.[3]

Wavenumber ( $cm^{-1}$ )	Interpretation	Reference
Not specified	S=O stretch, S-O stretch, C-H aromatic stretch, C=C aromatic stretch	[1][4]

Note: Specific peak values from the raw spectra are not provided in a readily summarized format in the search results. The interpretation is based on characteristic functional group absorptions.

m/z	Interpretation	Reference
158	$[M]^+$	[5]
93.0346	$[C_6H_5O]^-$	[1]
79.9574	$[SO_3]^-$	[1]

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity (log $\epsilon$ )	Solvent	Reference
219	3.89	Ethyl Alcohol	[1]
253	2.27	Ethyl Alcohol	[1]
259	2.41	Ethyl Alcohol	[1]
263	2.46	Ethyl Alcohol	[1]
270	2.38	Ethyl Alcohol	[1]

## 2,2'-Iminodiethanol (Diethanolamine)

Chemical Structure:

Molecular Formula:  $\text{C}_4\text{H}_{11}\text{NO}_2$

Molecular Weight: 105.14 g/mol [6]

$^{13}\text{C}$  NMR Data

A  $^{13}\text{C}$  NMR spectrum of the hydrochloride salt of 2,2'-iminodiethanol is available on SpectraBase.[7]

An IR spectrum for diethanolamine is available from the NIST WebBook, showing characteristic O-H, N-H, and C-H stretching and bending vibrations.[6]

Mass spectrometry data for diethanolamine is available in the NIST WebBook.[8]

## Experimental Protocols

### NMR Spectroscopy

A general protocol for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra involves dissolving the sample in a deuterated solvent, such as Deuterium Oxide ( $\text{D}_2\text{O}$ ) or Dimethyl Sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ). The solution is then placed in an NMR tube and analyzed using a spectrometer, typically operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

IR spectra can be obtained using various techniques. For solid samples, the KBr pellet method is common, where the sample is mixed with potassium bromide and pressed into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal. The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

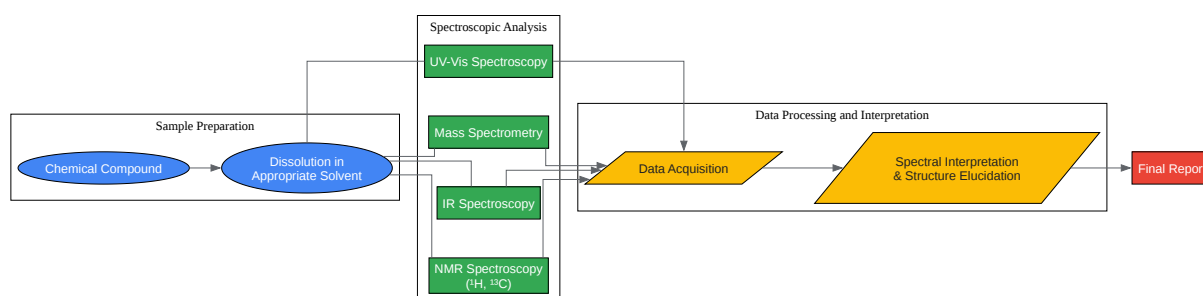
For mass spectrometry, the sample is first ionized. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.

## UV-Vis Spectroscopy

To obtain a UV-Vis spectrum, the sample is dissolved in a suitable solvent that does not absorb in the region of interest (typically 200-800 nm). The absorbance of the solution is then measured at various wavelengths using a spectrophotometer.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

## Conclusion

This guide has compiled the available spectroscopic data for benzenesulfonic acid and 2,2'-iminodiethanol. While direct experimental data for the combined compound is not currently available in the public domain, the information provided for the individual components serves as a valuable reference for researchers. The presented protocols and workflow offer a general framework for the spectroscopic characterization of related compounds. Further research is warranted to isolate and characterize the benzenesulfonic acid, 2,2'-iminodiethanol compound to fully elucidate its spectroscopic properties.

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